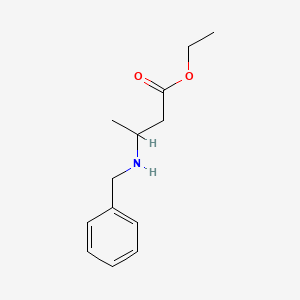

Ethyl 3-(benzylamino)butanoate

Overview

Description

Ethyl 3-(benzylamino)butanoate, also known as ethyl 3-benzylbutyrate, is a naturally occurring ester found in various plant species. It is an important compound in the synthesis of various drugs and other compounds, and has been studied extensively for its potential applications in the medical and pharmaceutical fields.

Scientific Research Applications

Chemoenzymatic Synthesis

Ethyl 3-(benzylamino)butanoate is utilized in the chemoenzymatic synthesis of β-amino acid esters. Strompen et al. (2013) developed a process for the enantioselective synthesis of this compound, leveraging a solvent-free chemoenzymatic reaction sequence. This method combines a plug-flow reactor and a packed-bed reactor, achieving high conversion rates and enantiomeric excess of over 98% (Strompen, Weiss, Gröger, Hilterhaus, & Liese, 2013). Additionally, Simon Strompen (2012) characterized this reaction sequence in detail, focusing on its kinetic and thermodynamic properties (Strompen, 2012).

Structural Analysis and Confinement

This compound intermediates have been traced in the synthesis of N-arylpiperidone. Rajesh et al. (2012) used 2D NMR spectroscopy and X-ray crystallography to explore the structural confinement and stereochemistry of these intermediates (Rajesh, Reddy, Balaji, Sarveswari, & Vijayakumar, 2012).

Synthesis of Peptidyl 2,2-difluoro-3-aminopropionate

Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a derivative of this compound, has been synthesized for potential use as a proteinase inhibitor. This process involves a Reformatsky reaction and is indicative of the compound's utility in synthesizing complex bioactive molecules (Angelastro, Bey, Mehdi, & Peet, 1992).

Diastereoselective Syntheses of Tetrahydropyrimidinones

Kumar et al. (2010) achieved diastereoselective syntheses using ethyl 3-(1-phenylethylamino)butanoate. This method demonstrates the compound's relevance in synthesizing structurally complex molecules with stereochemical control (Kumar, Raghavaiah, Mobin, & Nair, 2010).

Mechanism of Action

Target of Action

Ethyl 3-(benzylamino)butanoate is a complex organic compound that interacts with various targets in the body. The primary targets of this compound are likely to be enzymes or receptors that can interact with its benzylamino and butanoate groups . .

Mode of Action

The mode of action of this compound involves its interaction with its targets. The compound may undergo nucleophilic substitution reactions at the benzylic position . This interaction can lead to changes in the target molecule, potentially altering its function .

Biochemical Pathways

Given its structure, it may be involved in reactions at the benzylic position, which could potentially affect various biochemical pathways . The downstream effects of these pathways would depend on the specific targets and their roles in cellular processes.

Pharmacokinetics

Like other esters, it may be subject to hydrolysis in the body, potentially affecting its bioavailability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules that can interact with the compound, and the temperature . .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(benzylamino)butanoate plays a significant role in biochemical reactions, particularly in the context of ester hydrolysis and amide formation. This compound interacts with enzymes such as esterases and amidases, which catalyze the hydrolysis of ester and amide bonds, respectively. The interaction with these enzymes leads to the formation of corresponding carboxylic acids and amines, which are crucial intermediates in various metabolic pathways .

Cellular Effects

This compound has been shown to influence several cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. Studies have demonstrated that this compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . Additionally, it has been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been shown to inhibit the activity of certain esterases, leading to the accumulation of ester substrates and subsequent downstream effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to cellular damage and adverse physiological responses. These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ester hydrolysis and amide formation. The compound interacts with enzymes such as esterases and amidases, which catalyze the conversion of esters and amides into their corresponding carboxylic acids and amines . These metabolic pathways are essential for the compound’s biotransformation and its subsequent effects on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, where it interacts with target biomolecules and exerts its effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can impact metabolic processes and energy production.

properties

IUPAC Name |

ethyl 3-(benzylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENQQNDKUFOZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284761 | |

| Record name | ethyl 3-(benzylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6335-80-4 | |

| Record name | NSC38818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(benzylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

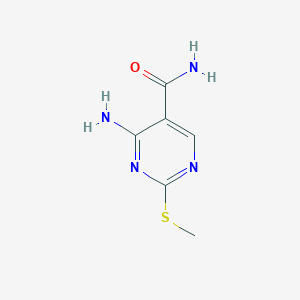

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

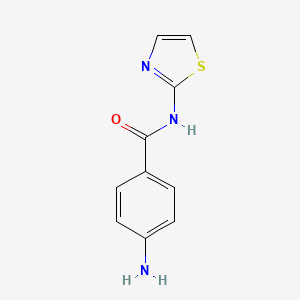

Feasible Synthetic Routes

Q & A

Q1: What are the key challenges in synthesizing short-chained aliphatic β-amino acids like Ethyl 3-(benzylamino)butanoate, and how does the research paper address this?

A1: Synthesizing short-chained aliphatic β-amino acids efficiently and with high enantioselectivity has been a challenge in organic chemistry. The research paper presents a novel approach using a solvent-free, chemoenzymatic reaction sequence. [] This method combines the advantages of a thermal aza-Michael addition for the initial synthesis of the racemic β-amino acid ester with a subsequent enzymatic resolution using lipase (Novozym 435) to achieve high enantiomeric excess of the desired (S)-enantiomer. This approach is particularly attractive as it minimizes waste generation and allows for easier product isolation compared to traditional methods involving organic solvents.

Q2: How does the choice of solvent-free conditions impact the kinetics and thermodynamics of the this compound synthesis?

A2: The absence of a solvent in this reaction system significantly influences both the reaction kinetics and thermodynamics. The paper highlights that the reaction medium changes with conversion and substrate ratios, posing a challenge for kinetic studies. [] To address this, the researchers developed a strategy using COSMO-RS calculations to determine the thermodynamic activities of the compounds in both solvent-based and solvent-free systems. This approach enables the prediction of reaction behavior across various conditions, including solvent-free scenarios, providing valuable insights for process optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)